Reduced Lipophilicity Relative to the 4-Fluorophenyl Analog Suggests Improved Solubility
The target compound demonstrates a lower calculated partition coefficient (XLogP3 = 4.0 [1]) compared to its direct 4-fluorophenyl analog (2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol, CAS 106609-36-3), which has a reported LogP of 4.52340 . This quantified decrease in lipophilicity can be a critical factor in avoiding compound aggregation and non-specific binding in biochemical assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | CAS 106609-36-3, LogP = 4.52340 |
| Quantified Difference | ΔLogP = -0.5234 |
| Conditions | Computed properties: XLogP3 (PubChem) vs. LogP (ChemSrc) |
Why This Matters
The lower lipophilicity of the target compound suggests it may have superior aqueous solubility and a reduced risk of promiscuous assay interference compared to the more lipophilic 4-fluorophenyl analog, a key consideration for high-throughput screening and in vitro pharmacology.
- [1] PubChem. (2025). Compound Summary for CID 5110694, 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. View Source
